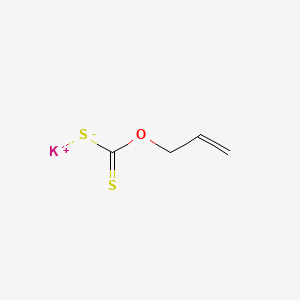
Potassium allyl xanthate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium allyl xanthate is an organosulfur compound widely used in various industrial and scientific applications. It is a potassium salt of xanthic acid, characterized by its yellowish color and distinctive odor. The compound is primarily utilized in the mining industry as a flotation agent for the extraction of metals from ores. Additionally, it finds applications in organic synthesis and polymer chemistry due to its unique reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium allyl xanthate is typically synthesized through the reaction of potassium hydroxide with carbon disulfide and allyl alcohol. The reaction proceeds as follows:
KOH+CS2+CH2=CHCH2OH→CH2=CHCH2OCS2K+H2O
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying. The purity of the final product is usually around 90-95%, with impurities such as alkali metal sulfides and carbonates.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium allyl xanthate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing products.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: this compound can participate in nucleophilic substitution reactions, where the xanthate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products:
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and sulfides.
Substitution: Various substituted xanthates and alcohols.
Applications De Recherche Scientifique
Potassium allyl xanthate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential use in biological assays and as a biochemical probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique reactivity with biological molecules.
Industry: In addition to its use in mining, this compound is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of potassium allyl xanthate involves its ability to form strong bonds with metal ions and other electrophilic species. The xanthate group acts as a nucleophile, attacking electrophilic centers and forming stable complexes. This reactivity is exploited in various applications, from metal extraction to organic synthesis.
Comparaison Avec Des Composés Similaires
- Potassium ethyl xanthate
- Potassium isopropyl xanthate
- Potassium amyl xanthate
Comparison: Potassium allyl xanthate is unique due to the presence of the allyl group, which imparts additional reactivity compared to other xanthates. This makes it particularly useful in applications requiring the formation of carbon-carbon bonds. In contrast, other xanthates like potassium ethyl xanthate and potassium isopropyl xanthate are more commonly used in flotation processes due to their higher selectivity for certain metal ions .
Propriétés
Numéro CAS |
5454-74-0 |
|---|---|
Formule moléculaire |
C4H5KOS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
potassium;prop-2-enoxymethanedithioate |
InChI |
InChI=1S/C4H6OS2.K/c1-2-3-5-4(6)7;/h2H,1,3H2,(H,6,7);/q;+1/p-1 |
Clé InChI |
IZXCKOBEDZSYQB-UHFFFAOYSA-M |
SMILES canonique |
C=CCOC(=S)[S-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


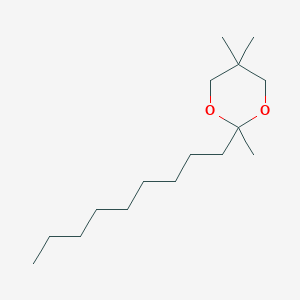
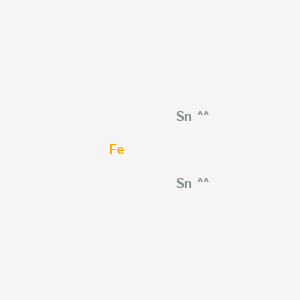
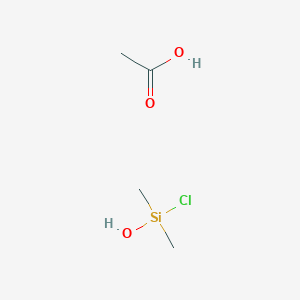
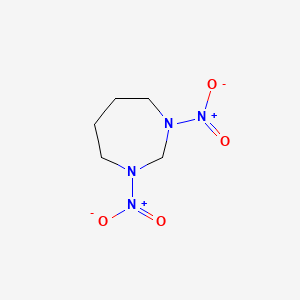
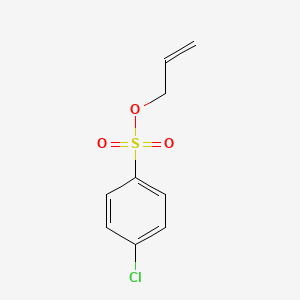
![[2-(Ethoxymethyl)phenyl][bis(2-methoxyphenyl)]methanol](/img/structure/B14722363.png)
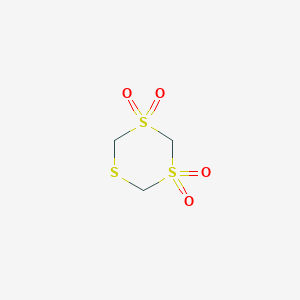
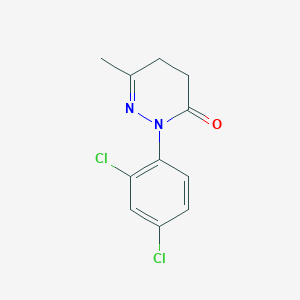
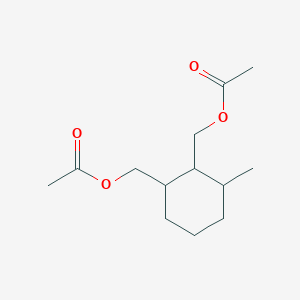

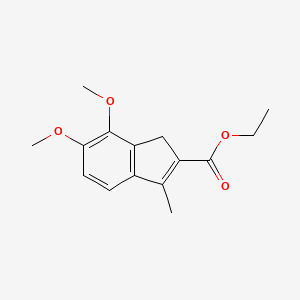
![Dimethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14722415.png)


